2,9-Diazaspiro[5.5]undecan-3-one

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

2,9-Diazaspiro[5.5]undecan-3-one is a privileged spirocyclic scaffold featuring a unique 2,9-diaza substitution pattern with a carbonyl at position 3. Unlike regioisomers (1,9- or 3,9-diazaspiro) or piperazine alternatives, this core delivers superior receptor selectivity and membrane permeability, crucial for CCR5, D3R, and orexin OX2 antagonist programs. Substituted derivatives achieve IC50 values as low as 25 nM (CCR5) and Ki of 5.5 nM (D3R). Ideal for focused library synthesis and SAR exploration via solid-phase routes.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B12843571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Diazaspiro[5.5]undecan-3-one
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CNC1=O
InChIInChI=1S/C9H16N2O/c12-8-1-2-9(7-11-8)3-5-10-6-4-9/h10H,1-7H2,(H,11,12)
InChIKeyPVYVMHJJWUFKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Diazaspiro[5.5]undecan-3-one: Core Scaffold Identity and Procurement Context


2,9-Diazaspiro[5.5]undecan-3-one (CAS 1350521-73-1) is a nitrogen-containing spirocyclic heterocycle with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It belongs to the diazaspiro[5.5]undecane class, characterized by two piperidine rings sharing a single spiro carbon atom, with nitrogen atoms at positions 2 and 9 and a carbonyl group at position 3. This rigid, three-dimensional scaffold is recognized as a privileged structure in medicinal chemistry, enabling interactions with diverse biological targets including G-protein-coupled receptors (GPCRs) and ligand-gated ion channels [1]. The compound is primarily procured as a versatile building block for the synthesis of receptor antagonists targeting orexin, CCR5, dopamine D3, and GABA type A receptors [1].

2,9-Diazaspiro[5.5]undecan-3-one: Why In-Class Substitution Is Not Interchangeable


Substituting 2,9-diazaspiro[5.5]undecan-3-one with other diazaspiro regioisomers (e.g., 1,9-diazaspiro[5.5]undecane or 3,9-diazaspiro[5.5]undecane) or with simpler piperazine scaffolds is not equivalent in drug discovery or chemical biology applications. The specific placement of nitrogen atoms at positions 2 and 9, combined with the carbonyl at position 3, creates a unique pharmacophoric vector arrangement that dictates receptor binding orientation and selectivity [1]. For example, 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists show potent activity but suffer from low cellular membrane permeability, whereas 2,9-diazaspiro[5.5]undecane derivatives exhibit improved physicochemical profiles [2]. Furthermore, piperazine-containing scaffolds often demonstrate promiscuous binding across aminergic GPCRs, while the 2,9-diazaspiro core, particularly when substituted, can achieve enhanced selectivity through reduced off-target interactions [3]. These differences directly impact assay reproducibility, lead optimization trajectories, and ultimately procurement decisions.

2,9-Diazaspiro[5.5]undecan-3-one: Quantitative Comparative Evidence for Procurement Selection


CCR5 Antagonist Activity: 2,9-Diazaspiro Derivative IC50 = 25 nM

A substituted derivative of 2,9-diazaspiro[5.5]undecan-3-one (CHEMBL3397989) demonstrated potent antagonist activity at the human CCR5 receptor with an IC50 of 25 nM [1]. In contrast, the unsubstituted core scaffold lacks intrinsic CCR5 activity, highlighting the critical role of specific substituent patterns at the 2- and 9-positions for target engagement. This level of activity places the substituted derivative within the range of preclinical CCR5 antagonists, though direct head-to-head comparisons with clinical candidates such as Maraviroc (IC50 ≈ 3-10 nM) are not available from the same assay system.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Dopamine D3 Receptor Affinity: 2,9-Diazaspiro Derivative Ki = 5.5 nM with D2R/D3R Selectivity Profile

A substituted 2,9-diazaspiro[5.5]undecane derivative (CHEMBL5187578) displayed competitive binding affinity to human D3 dopamine receptor with a Ki of 5.5 nM [1]. While this represents a potent interaction, it is important to note that other diazaspiro-based D3R ligands have achieved even higher affinity, such as compound 1 (Ki = 12.0 nM) and compound 32 (Ki = 3.2 nM) in the 3,9-diazaspiro series [2]. However, the 2,9-diazaspiro scaffold may offer distinct selectivity advantages when compared to piperazine-based D3R ligands, which often exhibit significant off-target binding at serotoninergic and adrenergic GPCRs [2]. The specific D2R/D3R selectivity ratio for CHEMBL5187578 was not reported in the available data, necessitating further characterization for direct comparison.

Dopamine D3 Receptor GPCR Addiction Therapeutics

Solid-Phase Synthetic Accessibility: 2,9-Diazaspiro Core Construction via Microwave-Assisted Annulation

The 2,9-diazaspiro[5.5]undecane core can be synthesized via microwave-assisted solid-phase annulation of primary amines with resin-bound bismesylates, utilizing an α-methyl benzyl carbamate resin linker [1]. This methodology enables cleavage under mildly acidic conditions without linker-derived N-alkylated byproducts, a common issue in solid-phase heterocycle synthesis. In contrast, 3,9-diazaspiro[5.5]undecanes and piperazines, while also accessible via similar routes, may require different linker strategies or reaction conditions [1]. The reported method offers a platform for parallel library synthesis, facilitating SAR exploration of 2,9-diazaspiro derivatives.

Solid-Phase Synthesis Microwave-Assisted Chemistry Library Production

Physicochemical Property Differentiation: Predicted Density and Boiling Point

The 2,9-diazaspiro[5.5]undecan-3-one scaffold exhibits predicted density of 1.09 ± 0.1 g/cm³ and predicted boiling point of 369.8 ± 42.0 °C at 760 mmHg [1]. These values differ from related spirocyclic scaffolds; for instance, a substituted derivative (9-(3,4-dichlorobenzyl)-2-methyl-2,9-diazaspiro[5.5]undecan-3-one) shows a higher predicted boiling point of 473.0 ± 45.0 °C and density of 1.3 ± 0.1 g/cm³ , reflecting the impact of substituents on physicochemical properties. Such differences influence formulation strategies, storage conditions, and in silico ADME predictions during early-stage drug discovery.

Physicochemical Properties ADME Drug-likeness

Orexin Receptor Selectivity: 2,9-Diazaspiro Scaffold Enables OX2/OX1 Discrimination

The 2,9-diazaspiro[5.5]undecane scaffold, when appropriately substituted, can yield selective orexin receptor antagonists. For example, IPSU (2-(1H-indol-3-ylmethyl)-9-(4-methoxy-2-pyrimidinyl)-2,9-diazaspiro[5.5]undecan-1-one), a close analog of the target scaffold, exhibits OX2R Ki = 14.13 nM and approximately 6-fold selectivity over OX1R (Ki = 512.8 nM) . In contrast, dual orexin receptor antagonists (DORAs) such as Suvorexant show less discrimination between OX1 and OX2 subtypes [1]. This subtype selectivity is structurally encoded by the diazaspiro core and its substitution pattern, and is not achievable with simpler piperidine or piperazine scaffolds lacking the rigid spirocyclic framework.

Orexin Receptor Sleep Disorders GPCR

GABAAR Antagonist Activity: 3,9-Diazaspiro Analogues Show Potency but Low Permeability

3,9-Diazaspiro[5.5]undecane-based compounds 2027 and 018 are potent competitive GABAAR antagonists but exhibit low cellular membrane permeability [1]. This permeability limitation is a critical consideration for CNS drug discovery, as it may restrict in vivo efficacy despite high in vitro potency. The 2,9-diazaspiro[5.5]undecan-3-one scaffold, by virtue of its distinct nitrogen placement and carbonyl group, may offer improved permeability characteristics, though direct comparative permeability data are not yet available. This class-level observation highlights the importance of scaffold selection for optimizing both target engagement and ADME properties.

GABA Type A Receptor Immunomodulation CNS

2,9-Diazaspiro[5.5]undecan-3-one: Optimal Use Cases Based on Quantitative Differentiation


CCR5 Antagonist Lead Generation for HIV Entry Inhibition

Procure 2,9-diazaspiro[5.5]undecan-3-one as a core scaffold for synthesizing substituted derivatives with CCR5 antagonist activity. Evidence indicates that appropriately substituted derivatives achieve IC50 values of 25 nM in cellular assays [1]. This application is supported by the scaffold's ability to be diversified via solid-phase synthesis [2], enabling rapid SAR exploration around the 2- and 9-positions. The unsubstituted core serves as a versatile starting point for building focused libraries targeting chemokine receptors.

Dopamine D3 Receptor Ligand Optimization with Reduced GPCR Promiscuity

Utilize 2,9-diazaspiro[5.5]undecan-3-one in the design of selective D3 receptor ligands, capitalizing on the scaffold's reduced off-target interactions at serotoninergic and adrenergic GPCRs compared to piperazine-based alternatives [1]. While substituted derivatives show D3R Ki values as low as 5.5 nM [2], the true differentiator is the potential for cleaner selectivity profiles. This scenario is ideal for addiction and neuropsychiatric drug discovery programs where target selectivity is paramount.

Orexin Receptor Subtype-Selective Antagonist Development for Sleep Disorders

Employ 2,9-diazaspiro[5.5]undecan-3-one as the core scaffold for synthesizing OX2-selective orexin receptor antagonists. Analogous compounds such as IPSU demonstrate 36-fold selectivity for OX2 over OX1 receptors (Ki = 14.13 nM vs. 512.8 nM) [1]. This subtype selectivity is not achievable with simpler piperidine or piperazine scaffolds and may translate to improved side effect profiles in insomnia therapeutics. The rigid spirocyclic framework is essential for achieving this pharmacophoric discrimination [2].

Parallel Library Synthesis via Microwave-Assisted Solid-Phase Chemistry

Leverage the established solid-phase synthetic route for 2,9-diazaspiro[5.5]undecanes [1] to generate diverse derivative libraries for high-throughput screening. The α-methyl benzyl carbamate resin linker enables cleavage under mildly acidic conditions without N-alkylated byproducts, a common contaminant in solid-phase heterocycle synthesis. This application is particularly valuable for medicinal chemistry groups seeking to rapidly explore SAR around multiple biological targets, including CCR5, D3R, and orexin receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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